molecular formula C21H22N4O3 B6693790 methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate

methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate

Cat. No.: B6693790
M. Wt: 378.4 g/mol
InChI Key: IPGSUADVMKRMHC-UHFFFAOYSA-N
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Description

Methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate is a complex organic compound that features a triazole ring, a methylphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, where a suitable precursor reacts with the triazole intermediate.

    Formation of the Butanoate Ester: The final step involves esterification, where the triazole intermediate reacts with butanoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

    Methylphenyl Triazoles: Compounds with a methylphenyl group attached to a triazole ring, similar to the target compound.

    Butanoate Esters: Esters derived from butanoic acid, which share the ester functional group.

Uniqueness

Methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate is unique due to the combination of its triazole ring, methylphenyl group, and butanoate ester. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-(N-[1-(3-methylphenyl)triazole-4-carbonyl]anilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-19(21(27)28-3)25(16-10-6-5-7-11-16)20(26)18-14-24(23-22-18)17-12-8-9-15(2)13-17/h5-14,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSUADVMKRMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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